4-Methyl-3-nitroquinoline

Description

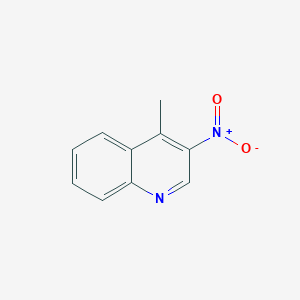

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495392 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79965-62-1 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactions

Synthesis of 4-Methyl-3-nitroquinoline

The most common laboratory method for the synthesis of this compound is through the direct nitration of 4-methylquinoline (also known as lepidine). This reaction typically involves treating 4-methylquinoline with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net

The reaction is generally performed at controlled, low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the nitration and to achieve regioselectivity. The electron-donating methyl group at the 4-position directs the incoming nitro group to the 3-position of the quinoline (B57606) ring.

Chemical Reactions of this compound

The nitro group of this compound is readily reduced to form 3-amino-4-methylquinoline. This transformation is a pivotal step in utilizing the compound as an intermediate, as the resulting amino group can participate in a wide range of subsequent reactions. nih.gov

Common reducing agents for this conversion include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for this reduction. researchgate.netwikipedia.org

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be employed. wikipedia.org

This reduction is a key step for synthesizing more complex fused heterocyclic systems, such as imidazo[4,5-c]quinolines. researchgate.net

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the quinoline ring system, particularly at adjacent positions, for nucleophilic substitution reactions. nih.govnih.gov While the 4-position is occupied by a methyl group, if a suitable leaving group (like a halogen) were present at position 4 in a related derivative (e.g., 4-chloro-3-nitroquinoline), it would be highly susceptible to displacement by nucleophiles. nih.govresearchgate.net Nucleophiles such as amines, alkoxides, and azide ions can be introduced at this position. nih.gov These reactions are fundamental in creating a variety of functionalized quinoline derivatives. researchgate.net

Reactivity and Chemical Transformations

Role as a Chemical Intermediate

4-Methyl-3-nitroquinoline is a valuable precursor in the synthesis of various heterocyclic compounds. The reduction of the nitro group to an amine is a critical step in creating more complex molecules. For instance, the resulting 3,4-diaminoquinoline derivatives can be condensed with carbonyl compounds to synthesize imidazo[4,5-c]quinolines, a class of compounds with known biological activities.

Biological Activities

Derivatives of quinoline (B57606) are known to exhibit a wide range of biological activities, and this compound has been investigated for its own potential in this area.

Studies have indicated that quinoline derivatives, including those with nitro substituents, possess antimicrobial properties. Some have shown effectiveness against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. The biological activity is often attributed to the ability of the nitro group to generate reactive oxygen species upon metabolic activation, leading to oxidative stress in microbial cells.

Research has also explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines. Some studies have reported that these compounds can inhibit cell proliferation, potentially through mechanisms involving the induction of apoptosis or cell cycle arrest. The methyl group may enhance the lipophilicity of the compound, which can improve its permeability across cell membranes.

Medicinal Chemistry and Biological Activity Studies

Spectroscopic Methods (NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline (B57606) ring, typically in the range of δ 8.5–9.0 ppm for protons adjacent to the electron-withdrawing nitro group. The methyl group protons would appear as a singlet further upfield, generally around δ 2.5–3.0 ppm.

¹³C NMR: In the carbon NMR spectrum, the carbon atom attached to the nitro group (C-3) is significantly deshielded due to the group's electron-withdrawing effect, with an expected chemical shift of approximately 150 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitro group.

Asymmetric NO₂ Stretch: A strong absorption band is typically observed around 1520 cm⁻¹.

Symmetric NO₂ Stretch: A strong absorption band appears at approximately 1350 cm⁻¹.

Mass Spectrometry

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.

Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 188, corresponding to the molecular formula C₁₀H₈N₂O₂.

Fragmentation: A characteristic fragmentation pattern is the loss of the nitro group (NO₂), resulting in a significant fragment ion peak at m/z 142 (a loss of 46 mass units).

| Technique | Characteristic Data/Signals |

| ¹H NMR | Aromatic protons: δ 8.5-9.0 ppm; Methyl protons: δ 2.5-3.0 ppm |

| ¹³C NMR | C-NO₂ carbon: ~150 ppm |

| IR Spectroscopy | Asymmetric NO₂ stretch: ~1520 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 188; Key Fragment: Loss of NO₂ (m/z 142) |

This table is interactive. Users can sort and filter the data.

Computational Chemistry and Theoretical Studies

Metabolic Pathways

The metabolism of 4-Methyl-3-nitroquinoline is central to its biological activity and is primarily centered on the transformation of its nitro group.

The principal metabolic pathway is the reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates. evitachem.com This enzymatic conversion is a critical activation step. nih.govnih.gov The carcinogenicity of closely related compounds, such as 4-nitroquinoline (B1605747) 1-oxide derivatives, has been linked to their enzymatic conversion into the corresponding 4-hydroxyaminoquinoline derivative, which is a potent ultimate carcinogen that readily reacts with DNA. nih.govnih.gov The generation of reactive oxygen species during this metabolic process can also contribute to cellular damage.

Environmental and Toxicological Considerations

Structural Analogs

The chemical and biological properties of substituted quinolines are highly dependent on the position of their functional groups. Several structural analogs of 4-Methyl-3-nitroquinoline exist, including:

Positional Isomers : 2-Methyl-8-nitroquinoline, 4-Methyl-8-nitroquinoline, and 7-Methyl-8-nitroquinoline are examples where the methyl and nitro groups are at different positions on the quinoline (B57606) ring. synquestlabs.comnih.gov

Other Analogs : 3-Nitroquinoline lacks the methyl group, while 3-Methyl-4-nitroquinoline-N-oxide features an additional N-oxide function, which can significantly alter its biological activity. synquestlabs.comnih.gov

Derivatives

The chemical reactivity of this compound allows for the synthesis of numerous derivatives. The most direct derivative is 3-amino-4-methylquinoline , formed by the reduction of the nitro group. This amine is a key starting material for creating more complex molecules, including amides and heterocyclic systems. researchgate.net

Future Directions and Emerging Research Areas

Design and Synthesis of Novel 4-Methyl-3-nitroquinoline Derivatives

The future of this compound in drug discovery lies in the rational design and synthesis of new derivatives with tailored biological activities. This involves not only modifying the core structure but also exploring new chemical space to identify compounds with superior therapeutic profiles.

To improve the biological activity and selectivity of this compound derivatives, several strategies can be employed. Molecular hybridization, which involves combining the this compound core with other known pharmacophores, is a promising approach. core.ac.uk This can lead to hybrid molecules with dual modes of action or improved pharmacokinetic properties.

Furthermore, the introduction of various functional groups at different positions on the quinoline (B57606) ring can significantly influence bioactivity. For instance, the synthesis of derivatives with different substituents on the phenyl ring or modifications of the methyl and nitro groups can be explored. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be invaluable in predicting the biological activity of designed derivatives and guiding synthetic efforts. researchgate.net These computational studies can help in identifying key structural features required for potent and selective inhibition of biological targets.

Expanding the chemical space around the this compound core is crucial for discovering novel compounds with unique biological properties. This can be achieved through the synthesis of diverse libraries of derivatives with varied structural features. The use of multicomponent reactions and other efficient synthetic methodologies can facilitate the rapid generation of these libraries.

One area of exploration is the synthesis of fused heterocyclic systems incorporating the this compound moiety. The development of novel synthetic routes, such as those utilizing greener and more efficient catalytic systems, will be instrumental in this endeavor. The exploration of different isomers and analogues will also contribute to a deeper understanding of the structure-activity relationships and the identification of new lead compounds.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and biological action of this compound derivatives is fundamental for the development of improved synthetic methods and more effective drugs.

Various spectroscopic techniques are essential for the characterization of novel this compound derivatives and the elucidation of reaction intermediates. High-resolution mass spectrometry (HR-MS), along with one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for confirming the structures of synthesized compounds. atlantis-press.commdpi.com Infrared (IR) spectroscopy can be used to identify key functional groups and monitor the progress of reactions.

Advanced spectroscopic techniques can also be employed to detect and characterize transient intermediates in chemical reactions. This information is critical for understanding the reaction pathway and optimizing reaction conditions to improve yields and selectivity.

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. rsc.orgrsc.org This real-time data can be used to identify reaction endpoints, detect the formation of unstable intermediates, and develop a comprehensive understanding of the reaction mechanism. nih.gov The application of in situ monitoring to the synthesis of this compound derivatives will enable the optimization of reaction parameters to maximize efficiency and product purity.

Targeted Drug Discovery and Development

The this compound scaffold holds significant promise for the development of targeted therapies for a range of diseases, including cancer and infectious diseases.

Recent research has highlighted the potential of quinoline derivatives as anticancer agents, with some compounds showing potent activity against various cancer cell lines. ijsat.orgnih.gov The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, has been identified as a potential target for quinoline-based inhibitors. atlantis-press.com The design of this compound derivatives that specifically target components of this pathway could lead to the development of effective and selective anticancer drugs.

In addition to their anticancer properties, quinoline derivatives have also shown promise as antimicrobial agents. researchgate.net With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs with novel mechanisms of action. The this compound scaffold can serve as a starting point for the development of new antibacterial and antifungal agents. Targeted drug discovery efforts in this area could focus on inhibiting essential microbial enzymes, such as peptide deformylase. nih.gov

The table below summarizes the biological activities of some representative quinoline derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| Quinoline Derivatives | Anticancer | PI3K/Akt/mTOR pathway inhibition | atlantis-press.com |

| Quinoline Derivatives | Antimicrobial | Peptide deformylase inhibition | nih.gov |

| 8-Quinolinamines | Antimalarial | - | acs.org |

| Benzoquinoline Analogues | Antiproliferative | - | jksus.org |

Refinement of Structure-Activity Relationships for Specific Biological Targets

The effectiveness of quinoline derivatives is highly dependent on the functional groups attached to the core structure. brieflands.com Future research will focus on meticulously mapping these structure-activity relationships (SAR) to design compounds with higher potency and selectivity for specific biological targets, such as microbial enzymes or cancer-related proteins.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this effort. ijaems.com For instance, research on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives has shown that antifungal activity is significantly influenced by the lipophilicity (cLogP) of the compound. ijaems.com By systematically altering substituents on the quinoline ring and correlating these changes with biological outcomes, researchers can build predictive models. These models help in prioritizing the synthesis of new molecules with a higher probability of success. ijaems.com

An example of how functional group changes affect cytotoxicity has been demonstrated in a series of quinoline derivatives tested against Caco-2 human epithelial colorectal carcinoma cells. The study revealed a clear trend in how different functionalizations altered the compound's toxicity. brieflands.com

Table 1: Cytotoxicity of Quinoline Derivatives Against Caco-2 Cell Line Data sourced from a study on the functionalization of quinoline derivatives. brieflands.com

| Compound Derivative | Key Functional Group(s) | Observed Cytotoxicity (IC50 Value) | Trend |

|---|---|---|---|

| 7-methyl-8-nitro-quinoline (C) | Nitro (-NO2) | 1.871 µM | Base cytotoxicity |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Nitro, Dimethylaminoethenyl | 0.929 µM | Increased cytotoxicity |

| 8-nitro-7-quinolinecarbaldehyde (E) | Nitro, Aldehyde (-CHO) | 0.535 µM | Further increased cytotoxicity |

| 8-Amino-7-quinolinecarbaldehyde (F) | Amino (-NH2), Aldehyde | Not specified, but noted as a decrease | Decreased cytotoxicity |

This detailed level of SAR analysis, which can be expanded to include targets like the Epidermal Growth Factor Receptor (EGFR) for anticancer applications, will be crucial for developing the next generation of quinoline-based therapeutics. nih.gov

Combination Therapies Involving this compound Derivatives

A significant emerging area is the use of this compound derivatives not as standalone treatments, but as part of combination therapies. Research has shown that certain quinoline inhibitors, for which compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serve as key intermediates, are effective when combined with other molecularly targeted drugs or radiotherapy. atlantis-press.comresearchgate.net

For example, the dual PI3K/mTOR inhibitor NVP-BEZ235, which has a quinoline core, has been studied in combination with other agents like sorafenib to treat renal cell carcinoma, showing greater efficacy than either compound alone. researchgate.net This synergistic approach can enhance therapeutic effects and potentially overcome drug resistance. researchgate.net Another study demonstrated that combining a TRPV4 agonist with cisplatin was effective in an animal model of oral squamous cell carcinoma, a cancer type that can be induced by the related compound 4-nitroquinoline (B1605747) 1-oxide. nih.gov These findings support the investigation of this compound derivatives in combination regimens to target complex diseases like cancer more effectively. researchgate.netnih.gov

Green Chemistry in the Context of this compound Production

The chemical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. wjarr.com This shift is highly relevant to the synthesis of this compound and its derivatives, where traditional methods often involve harsh conditions and hazardous materials. numberanalytics.comresearchgate.net

Future research is focused on creating synthetic pathways that are not only environmentally benign but also more efficient and economical. numberanalytics.com Key innovations include:

Microwave-Assisted Synthesis : Using microwave irradiation can accelerate reactions, often without the need for a solvent. For instance, this compound can be synthesized using microwave-assisted, multi-component reactions on an alumina surface.

Use of Greener Solvents : Replacing toxic organic solvents with water or bio-based alternatives is a major goal. researchgate.net

Recyclable and Abundant Catalysts : There is a move away from expensive and toxic catalysts toward cheaper, more abundant, and recyclable options, such as those based on nickel or copper. numberanalytics.comrsc.org

One-Pot Reactions : Designing multi-step reactions to occur in a single reactor (a "one-pot" synthesis) reduces waste, saves energy, and simplifies procedures. rsc.org

An 11-step synthesis for the quinoline-based antimalarial drug tafenoquine was recently developed that is significantly "greener" and more economically attractive than previous manufacturing processes. acs.org Such approaches are vital for the large-scale, sustainable production of quinoline compounds. researchgate.net

The primary goal of green chemistry is to minimize environmental harm by reducing waste and preventing pollution at its source. wjarr.com For chemical production like that of this compound, this involves:

Atom Economy : Designing reactions to maximize the incorporation of all starting materials into the final product, thus generating minimal waste. wjarr.com

Energy Efficiency : Developing processes that run at ambient temperature and pressure to reduce energy consumption. wjarr.com

Waste Reduction : The environmental impact of a chemical process can be quantified using metrics like the Sheldon E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product. A greener synthesis of the drug tafenoquine, for example, resulted in a 3-fold decrease in waste, achieving a very low E-Factor of 17. acs.org

Industrial production methods for quinoline derivatives are increasingly adopting these green chemistry principles to ensure high yields and purity while minimizing environmental degradation.

Application of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and pharmaceutical research, offering powerful ways to accelerate discovery and development. smu.edunih.gov

AI and ML algorithms can analyze vast datasets to identify patterns that are not apparent to human researchers. researchgate.netnih.gov In the context of this compound, these technologies are being applied to:

Predict Biological Activity : Machine learning models can predict a compound's biological activity based on its structure. This includes QSAR models that correlate molecular descriptors with activity and more complex deep learning models that can predict protein-ligand binding affinities. ijaems.comresearchgate.net These predictions help researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. ijaems.com

Predict Synthesis Outcomes : AI can be used to predict the most likely products of a chemical reaction given the reactants and conditions. researchgate.net This capability is a crucial step toward computational retrosynthetic analysis, where a computer can design a viable synthesis route for a target molecule. researchgate.net ML models are also being developed to optimize and control crystallization processes, which is vital for manufacturing pure, stable chemical products. nih.gov

By integrating AI and ML, the research and development cycle for new this compound derivatives can be made significantly faster, more cost-effective, and more likely to succeed. smu.edu

Automated Synthesis and Optimization

The synthesis of complex heterocyclic molecules such as this compound is increasingly benefiting from advancements in automation and computational chemistry. These technologies offer pathways to greater efficiency, reproducibility, and the rapid exploration of reaction conditions, moving beyond traditional batch synthesis methods. nih.govbeilstein-journals.org Automated synthesis represents a significant shift in chemical production, leveraging robotics and advanced instrumentation to refine and accelerate the creation of compounds. nih.gov

The core of automated synthesis lies in the integration of robotic systems with chemical reactors, particularly continuous flow systems. nih.govchemrxiv.org In an industrial context, the production of related nitroquinoline derivatives may involve continuous flow processes to ensure high yield and purity through precise control of parameters like temperature, pressure, and reagent concentration. This approach is highly applicable to the synthesis of this compound. For instance, key steps such as the nitration of a 4-methylquinoline precursor or the cyclization to form the quinoline ring can be meticulously controlled. atlantis-press.com Automated flow reactors enable the systematic variation of these parameters in a resource-sparing manner to quickly identify optimal manufacturing conditions. chemrxiv.org

A significant advantage of automation is the ability to generate vast, data-rich results that can be used for deeper process understanding. chemrxiv.org Closed-loop systems, which combine a chemical robot for performing reactions, a program for data interpretation, and an algorithm to suggest the next set of experimental parameters, exemplify this approach. nih.gov Such systems can autonomously explore a chemical space to optimize for a desired outcome, such as reaction yield or purity, by adjusting variables in real-time. nih.govwhiterose.ac.uk

The table below illustrates a hypothetical optimization run for a key step in the synthesis of this compound using an automated flow system, based on principles from automated optimization studies. chemrxiv.orgwhiterose.ac.uk

Table 1: Illustrative Parameters for Automated Flow Synthesis Optimization

| Experiment ID | Residence Time (min) | Temperature (°C) | Reagent B (Equivalents) | Yield (%) |

| 1 | 10 | 80 | 1.1 | 65 |

| 2 | 15 | 80 | 1.1 | 72 |

| 3 | 15 | 90 | 1.1 | 78 |

| 4 | 15 | 90 | 1.2 | 85 |

| 5 | 12 | 95 | 1.2 | 88 |

| 6 | 12 | 100 | 1.25 | 91 |

Robotic systems are not limited to flow chemistry. They have also been developed for solid-phase combinatorial chemistry, allowing for the manipulation of solid beads, control over reaction temperatures (including microwave irradiation), and the handling of various solvents for purification. nih.govresearchgate.net Another novel approach is force-controlled robotic mechanochemical synthesis, where a robotic system applies a precisely controlled mechanical force to solid reagents, enhancing reproducibility and potentially altering reaction rates and pathways. rsc.org These automated platforms enable reliable, repeated access to large compound libraries for screening and optimization, laying the foundation for creating reproducible chemical libraries. nih.gov

Q & A

Basic: What are the common synthetic routes for 4-methyl-3-nitroquinoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves:

- Direct nitration of 4-methylquinoline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to achieve regioselective nitro-group introduction at the 3-position .

- Reductive alkylation of pre-functionalized intermediates, such as reducing imines derived from 3-formylquinoline precursors with NaBH₃CN at pH ≈ 6 to stabilize intermediates .

Key factors affecting yield include temperature control during nitration (to avoid over-oxidation) and stoichiometric ratios of reducing agents (e.g., NaBH₃CN) to prevent side reactions. Purity of starting materials should be verified via TLC .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms nitro-group placement via deshielding effects (~150 ppm for C-NO₂) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 188 (C₁₀H₈N₂O₂) with fragmentation patterns indicating loss of NO₂ (Δ m/z = -46) .

Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected NMR peaks) in this compound derivatives?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : Use 2D NMR (COSY, HSQC) to differentiate tautomeric forms .

- Impurities : Recrystallize in methanol/ethyl acetate and re-analyze via HPLC .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Advanced: What strategies improve regioselectivity in nitration reactions for quinoline derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Electron-donating groups : Methyl at the 4-position directs nitration to the 3-position via resonance stabilization .

- Directed ortho-metallation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by nitro-group introduction .

- Computational modeling : DFT calculations predict charge distribution to optimize reaction conditions .

Advanced: How does the crystal packing of this compound derivatives impact their solid-state reactivity?

Methodological Answer:

X-ray crystallography reveals:

- Intermolecular interactions : Hydrogen bonding (N–H⋯N) and π-π stacking between quinoline rings stabilize the lattice, reducing solubility .

- Planarity deviations : Non-planar conformations (e.g., dihedral angles >70°) may hinder photochemical reactivity .

Advanced: How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

- Reproduce conditions : Verify catalyst purity (e.g., Pd/C vs. Raney Ni) and solvent degassing for nitro-group reductions .

- Byproduct analysis : Use GC-MS to identify side products from over-reduction (e.g., amine formation) .

- Statistical optimization : Apply response surface methodology (RSM) to model temperature, time, and reagent ratios .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., malaria PfATP4) .

- QSAR modeling : Correlate nitro-group electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- ADMET prediction : SwissADME evaluates logP (>2.5 indicates blood-brain barrier penetration) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The 4-methyl group reduces accessibility for Suzuki-Miyaura coupling at the 2-position. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Electronic effects : Nitro groups deactivate the ring; replace with amino groups via catalytic hydrogenation (H₂/Pd-C) to enable Buchwald-Hartwig amination .

Advanced: What are the best practices for analyzing degradation products of this compound under physiological conditions?

Methodological Answer:

- Simulated gastric fluid : Incubate at pH 1.2 (HCl/pepsin) and analyze via LC-MS/MS to detect nitro-reduction products .

- Photostability studies : Expose to UV light (λ = 254 nm) and monitor nitro-to-nitrito isomerization via IR .

Advanced: How can researchers validate the environmental stability of this compound in wastewater studies?

Methodological Answer:

- OECD 301F test : Measure biodegradation over 28 days via COD (chemical oxygen demand) .

- Photolytic degradation : Use a solar simulator (AM 1.5G spectrum) and track half-life via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.